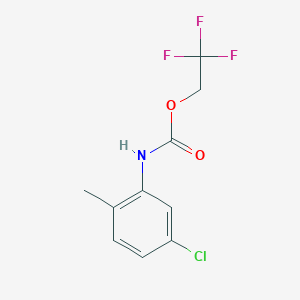

2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate

Overview

Description

2,2,2-Trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate is a carbamate derivative characterized by a trifluoroethyl group attached to the carbamate nitrogen and a 5-chloro-2-methylphenyl substituent. Carbamates are widely studied for their applications in medicinal chemistry and agrochemicals due to their stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

5-chloro-2-methylphenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-Trifluoroethyl 5-chloro-2-methylphenylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the phenyl ring can be substituted by other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Hydrolysis: 5-chloro-2-methylphenylamine and 2,2,2-trifluoroethanol.

Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its structure allows it to introduce trifluoroethyl and chlorinated aromatic groups into target molecules, enhancing their chemical properties.

| Application | Description |

|---|---|

| Reagent | Used to synthesize fluorinated compounds with enhanced stability and reactivity. |

| Building Block | Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. |

Research indicates that this compound exhibits significant biological activity, making it a candidate for pharmaceutical applications.

-

Pharmaceutical Applications :

- Investigated for its potential as an active ingredient in drug formulations.

- Shows promise in interacting with specific biological targets such as enzymes and receptors.

-

Agricultural Uses :

- Identified as a candidate for insecticides or herbicides due to its efficacy against pests.

Case Study : In a study examining the interaction of this compound with certain enzymes, it was found to inhibit enzyme activity effectively, suggesting potential therapeutic applications .

Material Science

Due to its unique chemical properties, the compound is also explored in material science for developing specialty chemicals and materials with specific characteristics.

| Application | Description |

|---|---|

| Specialty Chemicals | Utilized in creating materials with enhanced durability and chemical resistance. |

| Additive Manufacturing | Potential use in 3D printing processes due to its stability under various conditions. |

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the carbamate moiety may participate in hydrogen bonding or other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

2,2,2-Trifluoroethyl N-(5-Chloro-2,4-Dimethoxyphenyl)Carbamate

- Structure : Differs by two methoxy groups at positions 2 and 4 of the phenyl ring.

- Molecular Weight : 313.66 g/mol (vs. ~283–299 g/mol estimated for the target compound).

- Impact : Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which may alter reactivity in nucleophilic substitution or oxidation reactions compared to the methyl group in the target compound .

2,2,2-Trifluoroethyl N-(5-Chloro-2-Methoxyphenyl)Carbamate

- Structure : Contains a 2-methoxy group instead of 2-methyl.

- Molecular Weight : 283.63 g/mol.

- Impact : The methoxy group’s electron-donating nature could enhance resonance stabilization of the carbamate group, whereas the methyl group in the target compound provides steric hindrance without significant electronic effects .

Phenyl N-(5-Chloro-2-Nitrophenyl)Carbamate

- Structure : Features a nitro group at position 2 instead of methyl.

- Impact : The nitro group is strongly electron-withdrawing, reducing electron density on the phenyl ring. This may increase susceptibility to electrophilic attack or alter binding affinity in biological systems compared to the methyl-substituted analog .

Heterocyclic and Complex Substituents

Thiazolylmethylcarbamate Analogs

- Examples : Thiazol-5-ylmethyl derivatives with hydroxy, ureido, and diphenylhexane backbones (e.g., compounds l, m, w in ).

- Impact: Thiazole rings introduce heteroatoms (N, S) that enhance hydrogen bonding and π-stacking interactions.

Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzenesulfonylcarbamate

- Structure : Incorporates a sulfonyl group and benzamido moiety.

- Impact : The sulfonyl group increases polarity and may improve water solubility, while the extended benzamido chain could influence pharmacokinetic properties such as half-life .

Alkyl and Bulky Substituents

(5-Butan-2-yl-2-Chlorophenyl) N-Methylcarbamate

- Structure : Contains a sec-butyl group at position 4.

Research Findings and Implications

- Electron-Donating vs. Withdrawing Groups : Methoxy and methyl substituents improve stability, while nitro groups enhance reactivity but may reduce bioavailability .

- Steric Effects : Bulky groups like sec-butyl reduce enzymatic degradation but limit absorption, highlighting the need for balanced substituent design .

Biological Activity

2,2,2-Trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate is an organic compound with the molecular formula and a molecular weight of 267.63 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- SMILES : CC1=C(C=C(C=C1)Cl)NC(=O)OCC(F)(F)F

- PubChem CID : 39871406

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClF3NO2 |

| Molecular Weight | 267.63 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pesticide and its effects on human health.

1. Pesticidal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant insecticidal properties. For instance, research has shown that carbamates can disrupt the nervous system of pests by inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation.

- Case Study : A study evaluating the efficacy of similar carbamate compounds found that they effectively reduced pest populations in agricultural settings. The compound demonstrated a high level of potency against common agricultural pests such as aphids and beetles.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Acetylcholinesterase : By inhibiting AChE, the compound leads to an accumulation of acetylcholine at synaptic junctions, resulting in continuous stimulation of muscles and glands.

Research Findings

Recent literature has provided insights into the pharmacokinetics and dynamics of compounds with similar structures:

- Pharmacokinetics : Studies show that trifluoromethyl groups can enhance bioavailability and metabolic stability in drug candidates . The clearance rates for similar compounds have been reported at approximately , indicating a moderate elimination rate from the body.

Data Table: Biological Activity Comparison

Q & A

Q. Basic: What are the established synthetic routes for 2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate, and how can reaction parameters be optimized for yield?

Methodological Answer:

The compound is typically synthesized via carbamate formation, involving the reaction of 5-chloro-2-methylphenyl isocyanate with 2,2,2-trifluoroethanol under anhydrous conditions. Critical parameters include:

- Temperature : Maintain 0–5°C during isocyanate activation to minimize side reactions (e.g., oligomerization) .

- Catalyst : Use triethylamine (0.5–1.0 eq.) to accelerate nucleophilic attack by the alcohol.

- Solvent : Anhydrous dichloromethane or THF ensures solubility and reactivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (activation) | Reduces side products |

| Catalyst (Et₃N) | 0.7 eq. | Maximizes nucleophilicity |

| Reaction Time | 12–24 hours | Ensures completion |

| Solvent Polarity | Low to moderate | Balances solubility/reactivity |

Q. Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation?

Methodological Answer:

- X-ray Crystallography : Provides definitive bond lengths, angles, and dihedral angles. For carbamates, key metrics include the planarity of the carbamate group (e.g., dihedral angles between aromatic rings: ~79.5° observed in related structures) .

- NMR Spectroscopy :

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .

Q. Advanced: How do electronic effects of substituents influence the compound’s reactivity and stability?

Methodological Answer:

The electron-withdrawing trifluoroethyl group increases electrophilicity at the carbamate carbonyl, enhancing susceptibility to nucleophilic attack. Conversely, the 5-chloro-2-methylphenyl group introduces steric hindrance and moderate electron donation via the methyl group, stabilizing the aromatic ring. Computational studies (DFT or molecular orbital theory) can model charge distribution and predict reactivity hotspots:

- Hammett Parameters : Use σ values for substituents to correlate electronic effects with reaction rates (e.g., σₚ for -CF₃ = +0.54) .

- Crystallographic Data : Compare bond lengths (e.g., C=O elongation indicates resonance stabilization) .

Q. Advanced: How can computational modeling predict biological interactions, such as enzyme inhibition?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450 enzymes). Key steps:

- Protein Preparation : Retrieve PDB structures (e.g., 3A4) and optimize hydrogen bonding.

- Ligand Parameterization : Assign partial charges (AM1-BCC) and torsional flexibility to the carbamate group.

- Docking Simulations : Score binding affinities (ΔG) and analyze poses for hydrogen bonds (e.g., carbamate O with active-site residues) .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent .

Q. Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from assay conditions or structural analogs. Address them via:

Meta-Analysis : Compare IC₅₀ values across studies, normalizing for variables (e.g., cell line, pH).

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace -CF₃ with -CH₃) to isolate electronic/steric effects .

Theoretical Frameworks : Link bioactivity to molecular descriptors (e.g., LogP, polar surface area) using QSAR models .

Table 2: Example SAR for Analogous Carbamates

| Substituent | LogP | IC₅₀ (μM) | Notes |

|---|---|---|---|

| -CF₃ (Parent) | 2.8 | 1.2 | High lipophilicity |

| -CH₃ | 1.9 | 5.8 | Reduced activity |

| -Cl (para) | 3.1 | 0.7 | Enhanced electrophilicity |

Q. Basic: What methods ensure purity and stability during storage?

Methodological Answer:

- HPLC Analysis : Use C18 columns (ACN/water gradient) to detect impurities (<0.5% area).

- Stability Studies : Store at -20°C under argon; monitor degradation via LC-MS (e.g., hydrolysis to 5-chloro-2-methylaniline) .

- Thermogravimetric Analysis (TGA) : Assess decomposition onset temperatures (>150°C typical for carbamates) .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2/c1-6-2-3-7(11)4-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPMJKTZLUDUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.